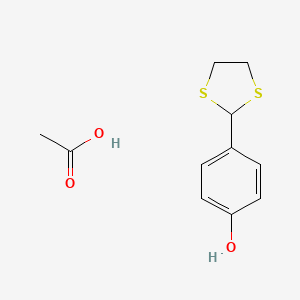

Acetic acid;4-(1,3-dithiolan-2-yl)phenol

Description

Overview of Dithiolane Chemistry and its Strategic Utility in Synthesis

Dithiolanes, a class of cyclic thioacetals, are of significant strategic importance in organic synthesis. They are most commonly employed as protecting groups for carbonyl compounds, such as aldehydes and ketones. organic-chemistry.orgnih.gov This protection is achieved by reacting the carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org The resulting dithiolane is stable to a wide range of reaction conditions, including both acidic and basic environments, where other protecting groups might fail. nih.gov

The utility of dithiolanes extends beyond simple protection. The carbon atom of the C-S bond in a dithiolane derived from an aldehyde can be deprotonated using a strong base, a concept central to the principle of "umpolung" or reactivity inversion. This allows the normally electrophilic carbonyl carbon to act as a nucleophile, enabling the formation of new carbon-carbon bonds.

Deprotection, or the regeneration of the carbonyl group from the dithiolane, can be achieved through various methods, often involving oxidative or hydrolytic conditions. nih.gov The choice of deprotection reagent is crucial, especially in the context of complex molecules with multiple functional groups.

| Transformation | Reagents | Reference |

| Formation (Thioacetalization) | 1,2-ethanedithiol with catalysts like yttrium triflate, iodine, or tungstophosphoric acid. organic-chemistry.org | organic-chemistry.org |

| Deprotection (Dethioacetalization) | Mercury(II) nitrate (B79036) trihydrate, iodine/hydrogen peroxide, or methods involving microwave irradiation. organic-chemistry.orgnih.govrsc.org | organic-chemistry.orgnih.govrsc.org |

Significance of Phenolic Ester Moieties in Organic Synthesis and Functional Materials

Phenolic esters are a class of compounds that are prevalent in a wide array of natural products, pharmaceuticals, and functional polymers. jetir.org In organic synthesis, the formation of a phenolic ester is a common strategy to protect the hydroxyl group of a phenol (B47542). acs.org This is particularly important when other parts of the molecule need to undergo reactions that are incompatible with a free hydroxyl group. Phenols can be esterified by reacting them with acyl chlorides or acid anhydrides. libretexts.org

Beyond their role as protecting groups, phenolic esters are valuable intermediates and final products. They are considered "active esters" because the phenoxide ion is a good leaving group, making them susceptible to hydrolysis and other nucleophilic acyl substitution reactions. wikipedia.org This reactivity can be tuned by altering the electronic properties of the phenol.

The incorporation of phenolic ester moieties into polymers can impart specific properties, such as improved thermal stability or antioxidant capabilities. Furthermore, the esterification of phenolic compounds can enhance their biological activity or modify their solubility, which is a valuable strategy in drug design and the development of bioactive materials. nih.govmdpi.com For instance, esterification can improve the antioxidant properties of natural phenols. nih.gov

Contextualization of Acetic acid;4-(1,3-dithiolan-2-yl)phenol (B1585410) as a Multifunctional Scaffold

The compound Acetic acid;4-(1,3-dithiolan-2-yl)phenol can be described as a multifunctional scaffold due to the presence of three distinct and strategically important functional groups within its structure. Such scaffolds are foundational in combinatorial chemistry and the synthesis of complex molecules as they allow for the systematic and controlled introduction of molecular diversity. acs.orgmdpi.com

The three key functional regions of this molecule are:

The 1,3-dithiolane (B1216140) group: This serves as a masked carbonyl group, which can be unveiled at a later synthetic stage.

The acetate (B1210297) ester: This group protects the phenolic hydroxyl and can be selectively cleaved under hydrolytic conditions to reveal the phenol. acs.org

The aromatic ring: The benzene (B151609) ring itself can be a site for further functionalization through electrophilic aromatic substitution reactions.

The orthogonal nature of these functional groups—meaning they can be reacted or deprotected independently of one another under specific conditions—makes this molecule a powerful building block. For example, one could first perform chemistry on the aromatic ring, then deprotect the phenol by hydrolyzing the ester, and finally, regenerate the carbonyl from the dithiolane. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular architectures that would be difficult to achieve otherwise.

Research Gaps and Opportunities in the Study of Complex Thioacetal-Phenol Hybrid Structures

While the individual chemistries of dithiolanes and phenolic esters are well-established, the study of complex hybrid structures like this compound presents several research gaps and opportunities.

A primary area for future investigation is the development of more sustainable and chemoselective methods for the synthesis and deprotection of such multifunctional compounds. Current methods for dithiolane cleavage can sometimes require harsh or toxic reagents, which may not be compatible with the sensitive phenolic ester moiety or other functional groups that might be present in a more complex derivative. nih.gov

Furthermore, the potential of these hybrid structures as monomers for the synthesis of novel functional polymers remains largely unexplored. The presence of a polymerizable group (which could be introduced via the phenolic hydroxyl) and a latent carbonyl group could lead to the creation of smart materials that can be modified post-polymerization.

There is also an opportunity to explore the biological activity of derivatives of this compound. The combination of a phenol, a known pharmacophore in many drugs, with a dithiolane could lead to new therapeutic agents. Research could focus on synthesizing a library of derivatives and screening them for various biological activities.

Finally, a deeper mechanistic understanding of the interplay between the dithiolane and phenolic ester groups during chemical transformations is needed. This could lead to the discovery of new and unexpected reactivity, further expanding the synthetic utility of this class of compounds.

Structure

3D Structure of Parent

Properties

CAS No. |

150372-43-3 |

|---|---|

Molecular Formula |

C11H14O3S2 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

acetic acid;4-(1,3-dithiolan-2-yl)phenol |

InChI |

InChI=1S/C9H10OS2.C2H4O2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;1-2(3)4/h1-4,9-10H,5-6H2;1H3,(H,3,4) |

InChI Key |

QTSDPSBFXMMHIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CSC(S1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Studies of Acetic Acid;4 1,3 Dithiolan 2 Yl Phenol

Hydrolytic Stability and Cleavage Mechanisms of the Acetic Acid Ester Moiety

The ester linkage in 4-(1,3-dithiolan-2-yl)phenyl acetate (B1210297) is susceptible to cleavage through both chemical and enzymatic hydrolysis, yielding 4-(1,3-dithiolan-2-yl)phenol (B1585410) and acetic acid. The kinetics and mechanism of this cleavage are highly dependent on the reaction conditions.

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of the phenyl acetate ester can be catalyzed by both acids and bases. libretexts.orgyoutube.com

Under acidic conditions, the reaction is reversible and typically requires heat. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the phenol (B47542) as a leaving group, followed by deprotonation, yields the carboxylic acid and regenerates the acid catalyst. libretexts.orgyoutube.com

Base-promoted hydrolysis, often termed saponification, is an irreversible process. libretexts.org The reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the phenoxide anion, which is a comparatively good leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, driving the reaction to completion. libretexts.orgyoutube.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Catalyst/Reagent | Acid (e.g., HCl, H₂SO₄) and water. libretexts.org | Strong base (e.g., NaOH, KOH) and water. youtube.com |

| Mechanism | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of the alcohol/phenol. libretexts.org | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of the alkoxide/phenoxide. 4. Acid-base reaction to form carboxylate. youtube.com |

| Reversibility | Reversible. libretexts.org | Irreversible. libretexts.org |

| Products | Carboxylic acid and phenol. libretexts.org | Carboxylate salt and phenol. youtube.com |

Enzymatic Biotransformation Mechanisms (in vitro)

In biological systems, the hydrolysis of the acetic acid ester moiety can be efficiently catalyzed by hydrolase enzymes, particularly esterases and lipases. nih.govsemanticscholar.org These enzymes provide an alternative, highly selective pathway for ester cleavage under mild physiological conditions. For instance, various esterases present in the circulatory system, such as carbonic anhydrase, are capable of processing amphiphilic esters. nih.gov Studies on phenyl acetate demonstrate that enzymes like phenyl acetate esterase can effectively catalyze its hydrolysis to phenol. researchgate.net

The general mechanism for enzyme-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. The active site of the enzyme, often containing a serine residue, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the phenolic portion of the molecule and forms an acetylated enzyme. This acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, regenerating the active enzyme and releasing the acetic acid molecule. This catalytic cycle allows a small amount of enzyme to process a large number of substrate molecules. While some lipases and esterases have been noted to hydrolyze amide bonds, their primary activity is the cleavage of ester bonds. mdpi.com

Reactivity of the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring is a thioacetal, primarily used as a protecting group for the carbonyl functionality from which it was derived. It is generally stable to both acidic and basic conditions. libretexts.org However, the ring system possesses unique reactivity centered around the C-2 carbon and the two sulfur atoms.

Deprotonation and Umpolung Reactivity at C-2

The hydrogen atom at the C-2 position of a 1,3-dithiolane is weakly acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a carbanion. This process inverts the normal electrophilic character of the original carbonyl carbon into a nucleophilic one, a concept known as "umpolung" or reactivity inversion.

However, unlike their six-membered ring counterparts (1,3-dithianes), 2-lithio-1,3-dithiolanes are often unstable. semanticscholar.org They have a tendency to undergo rapid fragmentation, yielding a dithiocarboxylate and ethylene (B1197577) gas. masterorganicchemistry.com This fragmentation limits their utility as acyl anion equivalents in synthesis compared to the more stable 1,3-dithianes used in the Corey-Seebach reaction. masterorganicchemistry.comyoutube.com

Ring-Opening and Fragmentation Reactions

The 1,3-dithiolane ring can be cleaved to regenerate the parent carbonyl compound. This deprotection is a crucial step in synthetic sequences where the dithiolane has been used as a protecting group. A wide variety of reagents have been developed for this transformation, often involving oxidative or Lewis acidic conditions.

| Reagent Class | Examples |

| Mercury(II) Salts | HgCl₂/CdCO₃, HgO/BF₃·OEt₂ |

| Halogen-Based Reagents | N-Bromosuccinimide (NBS), Iodine (I₂), Bis(trifluoroacetoxy)iodobenzene |

| Other Metal Salts | CuCl₂, Thallium(III) nitrate (B79036) |

| Miscellaneous | Thionyl chloride, P₂I₄/Ac₂O, Amberlyst-15 |

This table presents a selection of reagents reported for the ring-opening of 1,3-dithiolanes. nih.gov

In addition to deprotection, 1,3-dithiolanes can undergo base-induced fragmentation, as mentioned previously. wikipedia.org When deprotonated at C-2, the resulting anion can collapse, breaking the C-S bonds and releasing ethylene. numberanalytics.com The reaction conditions, including the choice of base and solvent, can be tuned to favor this fragmentation pathway. wikipedia.org

Oxidative Transformations of Sulfur Atoms (e.g., to sulfoxides, sulfones)

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation. Treatment with one equivalent of a suitable oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), can selectively oxidize one of the sulfur atoms to a sulfoxide (B87167). nih.govmasterorganicchemistry.com The presence of two sulfur atoms allows for the formation of mono-sulfoxides and di-sulfoxides. lkouniv.ac.in

Further oxidation with a stronger oxidizing agent or an excess of the oxidant leads to the formation of the corresponding sulfone(s). youtube.com The oxidation state of the sulfur atoms significantly alters the electronic properties and reactivity of the ring. For example, microbial oxidation can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. nih.gov

| Oxidizing Agent | Typical Product |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone (controlled by stoichiometry) masterorganicchemistry.com |

| meta-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone youtube.com |

| Sodium Periodate (NaIO₄) | Sulfoxide |

| Potassium Permanganate (KMnO₄) | Sulfone |

| Selectfluor | Sulfoxide or Sulfone youtube.com |

Reactivity of the Phenolic Aromatic Nucleus

The aromatic ring of 4-(1,3-dithiolan-2-yl)phenol is subject to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the hydroxyl group (-OH) and the 4-(1,3-dithiolan-2-yl) group.

The hydroxyl group is a powerful activating group and an ortho-, para-director. openstax.orgresearchgate.net It strongly donates electron density into the aromatic ring via a resonance effect (+M), making the positions ortho and para to it particularly electron-rich and susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com

In the case of Acetic acid;4-(1,3-dithiolan-2-yl)phenol, the ester group (-OAc) is a deactivating group. However, upon hydrolysis to the phenol, the powerful activating nature of the -OH group dominates. Since the para position is blocked by the dithiolane substituent, electrophilic attack is directed exclusively to the two equivalent ortho positions (C-3 and C-5). mlsu.ac.in

The electronic effect of the 4-(1,3-dithiolan-2-yl) substituent itself is more complex. While sulfur can donate a lone pair via resonance, the electronegativity of the sulfur atoms also creates an inductive withdrawing effect (-I). libretexts.org However, the overwhelming influence of the phenolic hydroxyl group means that reactions like halogenation, nitration, and sulfonation will occur predominantly at the positions ortho to the -OH group. openstax.orgmlsu.ac.in

Kinetic and Thermodynamic Parameters Governing Transformations of this compound

Kinetic Parameters: The rate of a chemical reaction is described by its rate constant (k). In the context of electrophilic aromatic substitution, the nature of the substituent on the phenol ring significantly influences the reaction rate. Electron-donating groups enhance the rate, while electron-withdrawing groups decrease it. mdpi.com The 1,3-dithiolane group is generally considered to be weakly electron-withdrawing. Therefore, the rate of electrophilic substitution on 4-(1,3-dithiolan-2-yl)phenol is expected to be slower than that of phenol but faster than that of phenols bearing strongly deactivating groups like a nitro group.

Computational studies on substituted phenols have shown a correlation between the rate constant for reactions such as hydrogen abstraction and the bond dissociation enthalpy (BDE) of the O-H bond. acs.orgnih.gov The substituent at the para position influences this BDE, which in turn affects the activation energy of the reaction.

Table 2: Representative Kinetic Data for the Nitration of 4-Substituted Phenols in Sulfuric Acid

| 4-Substituent | Relative Rate Constant (k_rel) | Reference |

| -H | 1.0 | rsc.org |

| -CH₃ | 3.2 | rsc.org |

| -Cl | 0.3 | rsc.org |

| -F | 0.4 | rsc.org |

Note: The data presented are illustrative and serve to show the trend of substituent effects on reaction rates.

Thermodynamic Parameters: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the position of equilibrium for a given reaction. The acidity constant (pKa) of the phenolic hydroxyl group is a key thermodynamic parameter. The pKa value is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups stabilize the phenoxide ion through inductive and/or resonance effects, leading to a lower pKa (stronger acid). The 4-(1,3-dithiolan-2-yl) group, being electron-withdrawing, is expected to lower the pKa of the phenolic proton compared to phenol itself.

Studies on the thermodynamics of various phenol derivatives have provided insight into the stability of these compounds and their reaction products. acs.org For instance, the O-H bond dissociation energy (BDE) is another critical thermodynamic parameter, particularly in radical reactions. Computational analyses have shown that substituents significantly affect the O-H BDE in phenols, which has implications for their antioxidant properties and reactivity in radical-mediated processes. acs.org

Table 3: Thermodynamic Data for Selected 4-Substituted Phenols

| 4-Substituent | pKa | O-H Bond Dissociation Energy (kcal/mol) | Reference |

| -H | 9.95 | 88.5 | acs.org |

| -CH₃ | 10.19 | 86.7 | acs.org |

| -OCH₃ | 10.20 | 84.8 | acs.org |

| -CN | 7.95 | 90.7 | acs.org |

Note: The data are for illustrative purposes to demonstrate substituent effects.

Derivatization and Functionalization Strategies for Acetic Acid;4 1,3 Dithiolan 2 Yl Phenol

Systematic Synthesis of Acetic acid;4-(1,3-dithiolan-2-yl)phenol (B1585410) Analogues

The systematic synthesis of analogues of Acetic acid;4-(1,3-dithiolan-2-yl)phenol can be approached by modifying either the 4-hydroxyphenylacetic acid (4-HPAA) backbone or the dithiolane moiety. The parent compound is typically synthesized by the thioacetalization of a 4-formylphenylacetic acid ester with 1,2-ethanedithiol (B43112), followed by the deprotection of the ester or phenolic hydroxyl group if necessary.

Analogues of the 4-HPAA core can be prepared through various established synthetic routes. One common method involves the diazotization of 4-aminophenylacetic acid, followed by hydrolysis to introduce the hydroxyl group, a process that can yield around 85% of the desired product. chemicalbook.comsinocurechem.com Another approach is the demethylation of 4-methoxyphenylacetic acid using reagents like boron tribromide. chemicalbook.com Biosynthetic methods have also been developed, utilizing engineered E. coli to convert lignin-related compounds such as p-coumaric and ferulic acids into 4-HPAA with high efficiency. acs.org These varied synthetic origins allow for the introduction of diversity in the core structure. For instance, derivatives such as amides and inositol esters have been synthesized from the 4-HPAA scaffold. nih.govnih.gov

Modification of the dithiolane portion of the molecule offers another route to analogue synthesis. The standard formation of 1,3-dithiolanes involves the condensation of an aldehyde or ketone with 1,2-ethanedithiol. wikipedia.org By using substituted dithiols, such as propane-1,2-dithiol or butane-2,3-dithiol, analogues with altered steric and electronic properties at the dithiolane ring can be generated.

| Starting Material | Key Reagents/Method | Product Type | Reference |

|---|---|---|---|

| 4-Aminophenylacetic acid | Diazotization (NaNO₂, H₂SO₄), then hydrolysis | 4-Hydroxyphenylacetic acid | chemicalbook.comsinocurechem.com |

| 4-Methoxyphenylacetic acid | Demethylation (BBr₃) | 4-Hydroxyphenylacetic acid | chemicalbook.com |

| p-Coumaric acid | Engineered E. coli (Bioconversion) | 4-Hydroxyphenylacetic acid | acs.org |

| 4-Hydroxyphenylacetic acid | Amine, coupling agent | 4-Hydroxyphenylacetic acid amides | nih.gov |

| 4-Hydroxyphenylacetic acid | Inositol, esterification conditions | 4-HPAA-inositol esters | nih.gov |

Modification of the Acetic Acid Ester Group to Alter Reactivity or Release Mechanisms

The carboxylic acid group is a key site for derivatization to modulate the molecule's reactivity and potential release mechanisms. The most common modification is esterification to form an acetic acid ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a versatile method for this purpose. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and by using the alcohol as the solvent, the equilibrium can be shifted towards the ester product. masterorganicchemistry.com

The choice of alcohol provides a straightforward way to control the properties of the resulting ester. For example:

Steric Hindrance : The rate of esterification is sensitive to steric bulk. Using sterically hindered alcohols (e.g., tert-butanol) will significantly slow down the reaction compared to less bulky alcohols (e.g., methanol or ethanol). msu.edu

Lipophilicity : By incorporating longer alkyl chains or aromatic groups from the corresponding alcohol, the lipophilicity of the molecule can be systematically increased.

Release Mechanisms : The nature of the ester bond influences its susceptibility to hydrolysis. Bulky esters or those with electron-withdrawing groups in the alcohol moiety can exhibit different hydrolysis rates, providing a mechanism for controlled release of the parent carboxylic acid.

Beyond simple esters, the carboxylic acid can be converted to other functional groups. Reaction with amines, using standard peptide coupling agents, yields stable amides. nih.gov This transformation replaces the ester's potential for hydrolysis with the more robust amide linkage, fundamentally altering the chemical stability and hydrogen-bonding capabilities of the molecule.

| Derivative Type | Synthetic Method | Key Reagent | Potential Impact on Properties | Reference |

|---|---|---|---|---|

| Methyl/Ethyl Ester | Fischer Esterification | Methanol/Ethanol, H₂SO₄ | Increased lipophilicity, moderate hydrolysis rate | masterorganicchemistry.com |

| tert-Butyl Ester | Fischer Esterification | tert-Butanol, H₂SO₄ | High lipophilicity, sterically hindered, slower hydrolysis | msu.edu |

| Benzyl (B1604629) Ester | Esterification | Benzyl alcohol, acid catalyst | Increased aromatic character, potential for hydrogenolysis | chemguide.co.uk |

| Amide | Amidation | Primary/Secondary Amine, DCC/EDC | Increased stability, altered H-bonding, loss of hydrolytic release | nih.gov |

Chemical Modification of the 1,3-Dithiolane (B1216140) Ring for Novel Chemical Properties

The 1,3-dithiolane ring is not merely a passive protecting group; it is a functional handle that can be chemically modified to introduce novel properties. mdpi.com The sulfur atoms and the C2 carbon (the carbon atom attached to the phenolic ring) are the primary sites for these transformations.

A cornerstone of dithiane and dithiolane chemistry is the deprotonation of the C2-hydrogen. wikipedia.org Using a strong base like butyllithium, this proton can be abstracted to form a nucleophilic organolithium species. This intermediate can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the attachment of new substituents at the C2 position. This "umpolung" or reversal of polarity is a powerful tool for carbon-carbon bond formation.

Another avenue for modification is the oxidation of the sulfur atoms. Reagents such as t-BuOOH can selectively oxidize one of the sulfur atoms to a sulfoxide (B87167), introducing a chiral center and altering the ring's conformation and electronic properties. chemicalbook.com Further oxidation can lead to the corresponding sulfone. These oxidized derivatives have different coordinating abilities and redox potentials compared to the parent dithiolane.

Finally, the 1,3-dithiolane ring can be cleaved under specific conditions to regenerate the original carbonyl group. chemicalbook.com A variety of reagents, including those based on mercury, copper, or iodine, can effect this deprotection, which is a key step if the dithiolane is used as a temporary protecting group during a multi-step synthesis. wikipedia.orgchemicalbook.com

| Reaction Type | Key Reagents | Resulting Structure | Novel Property | Reference |

|---|---|---|---|---|

| C2-Deprotonation/Alkylation | 1. n-BuLi; 2. Electrophile (R-X) | C2-substituted dithiolane | New C-C bond, introduction of functional groups | wikipedia.orgorganic-chemistry.org |

| Oxidation | t-BuOOH, Cp₂TiCl₂ | 1,3-Dithiolane-1-oxide (Sulfoxide) | Introduces chirality, alters redox potential | chemicalbook.com |

| Ring Cleavage (Deprotection) | HgCl₂/CdCO₃, NBS, P₂I₄ | Aldehyde/Ketone | Regeneration of the carbonyl group | wikipedia.orgchemicalbook.com |

Functionalization of the Phenolic Ring for Tunable Electronic or Steric Effects

The phenolic ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. This allows for the introduction of various substituents onto the ring, providing a powerful method for tuning the electronic and steric properties of the entire molecule. The positions ortho and meta to the existing hydroxyl group are the primary targets for functionalization.

Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can have predictable effects on the properties of the phenol (B47542):

Electronic Effects : EWGs, such as nitro (-NO₂) or halide (-Cl, -Br) groups, decrease the electron density of the ring and increase the acidity (lower the pKa) of the phenolic hydroxyl group. Conversely, EDGs, such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density and decrease the acidity of the phenol. These changes can influence the molecule's reactivity, binding affinities, and antioxidant potential.

Steric Effects : The introduction of bulky substituents, particularly at the positions ortho to the hydroxyl group, can create steric hindrance. This can influence the conformation of the molecule and restrict access to the phenolic oxygen or other nearby reaction sites, thereby directing the outcome of subsequent chemical reactions.

Standard aromatic functionalization reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation, can be employed to install these groups, leading to a wide array of derivatives with tailored properties.

| Substituent | Position (relative to -OH) | Electronic Effect | Expected Impact on Phenol pKa | Steric Effect |

|---|---|---|---|---|

| -Cl | ortho/meta | Electron-withdrawing (inductive), weak deactivator | Decrease (more acidic) | Moderate |

| -NO₂ | ortho/meta | Strongly electron-withdrawing, strong deactivator | Significant decrease | Moderate |

| -OCH₃ | ortho/meta | Electron-donating (resonance), activator | Increase (less acidic) | Moderate |

| -C(CH₃)₃ | ortho/meta | Electron-donating (inductive), weak activator | Slight increase | Large |

Synthesis of Polymeric or Supramolecular Structures Incorporating the this compound Scaffold

The functional groups present in the this compound scaffold—namely the phenolic hydroxyl and the carboxylic acid—make it an attractive building block (monomer) for the synthesis of larger, more complex structures like polymers and supramolecular assemblies.

Polymeric Structures: The molecule can be incorporated into polymer chains through several strategies:

Step-Growth Polymerization : The bifunctional nature of the molecule (one hydroxyl, one carboxyl group) allows it to participate in condensation polymerizations. For example, it can be polymerized with a diol to form a polyester, or with a diisocyanate to form a polyurethane. If the carboxylic acid is first protected, the phenolic hydroxyl can react with phosgene or a similar reagent to form polycarbonates.

Chain-Growth Polymerization : A polymerizable group can be attached to the scaffold, converting it into a monomer suitable for chain-growth polymerization. For instance, the phenolic hydroxyl can be esterified with acryloyl chloride to introduce an acrylate group. nih.gov This modified monomer can then undergo free-radical or controlled radical polymerization to yield a polymer with the this compound moiety as a pendant side chain.

Supramolecular Structures: Supramolecular chemistry relies on non-covalent interactions to build ordered structures. The this compound scaffold possesses key features for self-assembly:

Hydrogen Bonding : The phenolic hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors. These interactions can lead to the formation of chains, networks, or cyclic assemblies.

π-π Stacking : The aromatic phenolic ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability and order of the assembly. nih.gov

Hydrophobic Interactions : The dithiolane ring and the hydrocarbon backbone are hydrophobic, while the hydroxyl and carboxyl groups are hydrophilic. This amphiphilic character can drive self-assembly in aqueous or mixed-solvent systems, potentially leading to the formation of micelles, vesicles, or gels.

By leveraging these non-covalent forces, the molecule can be designed to self-assemble into well-defined supramolecular architectures, creating materials with emergent properties such as stimulus-responsiveness or self-healing capabilities. nih.gov

Structure Reactivity/property Relationships Srr/spr and Mechanistic Elucidation

Correlation of Structural Features with Chemical Reactivity and Stability

The chemical reactivity and stability of Acetic acid;4-(1,3-dithiolan-2-yl)phenol (B1585410) are a composite of the characteristics of its three primary functional components: the 1,3-dithiolane (B1216140) ring, the phenolic group, and the acetic acid moiety. evitachem.com

The 1,3-dithiolane ring is a thioacetal, which generally confers significant stability. This five-membered sulfur heterocycle is known to be resistant to both acidic and alkaline hydrolysis as well as to nucleophilic attack under many conditions. chemicalbook.com However, the dithiolane group is not inert. It can undergo ring-opening cleavage to regenerate the parent aldehyde—in this case, 4-hydroxybenzaldehyde (B117250)—using specific reagents such as mercuric chloride (HgCl₂) or N-bromosuccinimide (NBS). chemicalbook.comacs.org Furthermore, the sulfur atoms are susceptible to oxidation, typically with agents like hydrogen peroxide or m-chloroperbenzoic acid, which can yield the corresponding sulfoxides or sulfones. evitachem.comchemicalbook.com The oxidation can be diastereoselective, leading to specific stereoisomers. chemicalbook.com

The phenol (B47542) group consists of a hydroxyl group directly attached to the benzene (B151609) ring. This feature imparts weak acidity to the hydroxyl proton (pKa around 10), which is significantly less acidic than the carboxylic acid group. quora.comquora.com The phenoxide ion, formed upon deprotonation, is stabilized by resonance, with the negative charge delocalized into the aromatic ring. quora.com The aromatic ring itself can participate in electrophilic aromatic substitution reactions, with the hydroxyl group and the ether-linked acetic acid moiety acting as ortho-, para-directing activators. evitachem.com

The acetic acid moiety is the most acidic functional group in the molecule, with a pKa value around 4.76. wikipedia.org This is because the resulting carboxylate anion is effectively stabilized by resonance between the two oxygen atoms, which is more effective than the resonance stabilization of the phenoxide ion. quora.comreddit.comyoutube.com This group can undergo typical carboxylic acid reactions, such as reduction to an alcohol using strong reducing agents like lithium aluminum hydride. evitachem.com The stability of the ether linkage to the phenyl ring is generally high, though it can be cleaved under harsh conditions.

Table 1: Summary of Functional Group Reactivity in Acetic acid;4-(1,3-dithiolan-2-yl)phenol

| Functional Group | Type of Reaction | Reagents/Conditions | Resulting Product | Citations |

|---|---|---|---|---|

| 1,3-Dithiolane | Oxidation | H₂O₂, m-CPBA | Sulfoxide (B87167), Sulfone | evitachem.comchemicalbook.com |

| Ring Cleavage (Deprotection) | HgCl₂/CdCO₃, NBS, Thallium(III) nitrate (B79036) | 4-Hydroxybenzaldehyde derivative | chemicalbook.com | |

| Phenol | Deprotonation (Acid-Base) | Strong bases (e.g., NaOH) | Phenoxide ion | evitachem.comquora.com |

| Electrophilic Aromatic Substitution | Bromine, Nitric acid | Ring-substituted derivatives | evitachem.com | |

| Acetic Acid | Deprotonation (Acid-Base) | Bases (e.g., NaHCO₃) | Carboxylate salt | wikipedia.org |

| Reduction | LiAlH₄, NaBH₄ | Corresponding primary alcohol | evitachem.com | |

| Esterification | Alcohol, Acid catalyst | Ester derivative | wikipedia.org |

Conformational Analysis and its Influence on Molecular Recognition (e.g., with non-biological receptors or catalysts)

The conformational flexibility of this compound, particularly concerning the five-membered dithiolane ring, plays a crucial role in its interactions with its environment, including non-biological receptors and catalysts. The 1,3-dithiolane ring is not planar and typically adopts envelope or twist conformations to minimize steric and torsional strain.

Studies on oxidized derivatives, such as 1-oxo-1,3-dithiolanes, provide significant insight into the ring's conformational preferences. nih.gov These sulfoxide derivatives have been shown to exist in two main envelope conformations, with a strong preference for the conformer where the oxygen atom is in an axial position (S=O(ax)). nih.gov For instance, in several methyl-substituted 1-oxo-1,3-dithiolanes, the S=O(ax) envelope conformation is highly dominant. nih.gov This preference suggests that even in the parent, non-oxidized compound, specific, low-energy conformations are favored, which would dictate how the molecule presents its functional groups for interaction.

This conformational behavior directly influences molecular recognition. The sulfur atoms of the dithiolane ring possess lone pairs of electrons that can act as Lewis bases, enabling them to coordinate with metal ions (non-biological receptors). For example, dithiolane and other aza-thioether derivatives have been synthesized specifically for ligand studies, with preliminary experiments showing complexation with silver salts. chemrxiv.orgchemrxiv.org The specific geometry and conformational state of the dithiolane ring would be critical in determining the stability and structure of such metal complexes.

Furthermore, interactions with catalysts are a form of molecular recognition. The synthesis of 1,3-dithiolanes from aldehydes and 1,2-ethanedithiol (B43112) is often facilitated by Brønsted or Lewis acid catalysts. chemicalbook.comtandfonline.com These catalysts activate the carbonyl group for nucleophilic attack by the thiol. The efficiency and selectivity of these catalysts depend on their ability to recognize and bind the substrates in an appropriate orientation, a process governed by the substrates' inherent structural and conformational properties.

Stereochemical Investigations of this compound Derivatives

While this compound itself is an achiral molecule, its derivatives can possess stereocenters, leading to various stereoisomers. The concept of stereochemistry is vital as different stereoisomers can exhibit distinct physical, chemical, and biological properties. nih.gov

Chirality can be introduced by substitution at several positions:

Substitution on the Dithiolane Ring: If a substituent is introduced at the C4 or C5 position of the 1,3-dithiolane ring, this carbon atom becomes a chiral center. This has been a point of interest in medicinal chemistry, though the enantiomeric resolution of such compounds has been relatively unexplored. nih.gov The synthesis of these derivatives often results in a racemic mixture, requiring chiral resolution techniques, such as enantioselective HPLC, to separate the enantiomers for individual study. nih.gov The absolute configuration of such chiral dithiolanes can be determined through methods like X-ray diffraction analysis of a suitable derivative. nih.gov

Oxidation of Sulfur: Oxidation of one of the sulfur atoms in the dithiolane ring to a sulfoxide creates a chiral center at the sulfur atom. This, combined with any pre-existing stereocenters, can lead to the formation of diastereomers.

Substitution Leading to Diastereomers: The introduction of substituents on the dithiolane ring can also lead to cis/trans diastereomerism. For example, studies on 2-methyl- and 4-methyl-1-oxo-1,3-dithiolanes involved the preparation and separation of their cis and trans isomers, which were then characterized using NMR spectroscopy and molecular modeling. nih.gov These isomers were found to have different conformational preferences and stabilities. nih.gov

The investigation of these stereochemical aspects is crucial for understanding the structure-property relationships in any new series of derivatives based on the this compound scaffold.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physical, chemical, or biological properties. mdpi.comnih.gov While no specific QSPR models for this compound have been published, the methodology can be readily applied to predict the chemical attributes of a series of its derivatives.

A typical QSPR study involves several steps:

Dataset Creation: A series of structurally related derivatives of this compound would be synthesized.

Property Measurement: A specific chemical attribute, such as hydrolytic stability, pKa, solubility, or reactivity in a particular reaction, would be experimentally measured for each compound in the series.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Dipole moment, partial atomic charges, electrophilicity index (ω). mdpi.comresearchgate.net

Steric Descriptors: Molecular volume, surface area, molar refractivity (MR). researchgate.net

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP). mdpi.com

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the measured property. mdpi.comresearchgate.net

Validation: The predictive power of the resulting model is rigorously tested using statistical validation techniques, such as cross-validation (e.g., the leave-one-out method). researchgate.net

For example, a QSPR model could be developed to predict the hydrolytic stability of the dithiolane ring in a series of derivatives. This model could help in designing new compounds with optimized stability profiles without the need to synthesize and test every possible variant. nih.gov Studies on related heterocyclic systems, like 1,2-dithiole-3-thiones, have successfully used QSAR (a related concept) to model their biological properties based on descriptors like polarizability and molar refractivity. researchgate.net

Table 2: Illustrative Data for a Hypothetical QSPR Study on Derivatives of this compound

| Derivative (Substitution on Phenyl Ring) | LogP (Hydrophobicity) | Molar Refractivity (MR) | Electrophilicity Index (ω) | Measured Property (e.g., pKa) |

|---|---|---|---|---|

| H (Parent Compound) | 2.50 | 70.1 | 1.55 | 4.65 |

| 3-Chloro | 3.21 | 75.2 | 1.68 | 4.48 |

| 3-Methyl | 3.01 | 74.7 | 1.51 | 4.72 |

| 3-Nitro | 2.45 | 74.8 | 1.89 | 4.15 |

| 3-Methoxy | 2.41 | 77.9 | 1.49 | 4.70 |

Note: The data in this table are hypothetical and for illustrative purposes only.

Theoretical and Computational Studies of Acetic Acid;4 1,3 Dithiolan 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into molecular structure, stability, and behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-(1,3-dithiolan-2-yl)phenol (B1585410), DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

The calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to balance computational cost and accuracy. The output would provide precise bond lengths, bond angles, and dihedral angles for the molecule. Furthermore, DFT calculates the total electronic energy, which is crucial for comparing the stability of different isomers or conformations and for calculating reaction energies.

Table 1: Hypothetical DFT-Calculated Parameters for 4-(1,3-dithiolan-2-yl)phenol This table is illustrative of the type of data that would be generated from a DFT study and is not based on actual published results.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Electronic Energy | (Value) | Hartrees |

| Dipole Moment | (Value) | Debye |

| C-S Bond Length (dithiolane) | (Value) | Ångström (Å) |

| O-H Bond Length (phenol) | (Value) | Ångström (Å) |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons.

An analysis for 4-(1,3-dithiolan-2-yl)phenol would involve calculating the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. Visualizing the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. Additionally, calculating the charge distribution (e.g., using Natural Bond Orbital analysis) would identify partial positive and negative charges on each atom, further clarifying its reactive behavior.

Table 2: Hypothetical Frontier Molecular Orbital Data for 4-(1,3-dithiolan-2-yl)phenol This table illustrates potential FMO results and is for conceptual purposes only.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | (Value) | Electron Volts (eV) |

| LUMO Energy | (Value) | Electron Volts (eV) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of 4-(1,3-dithiolan-2-yl)phenol would model the movements of its atoms and bonds, providing a picture of its conformational flexibility. This would be particularly useful for understanding the rotation around single bonds and the puckering of the dithiolane ring.

Furthermore, MD simulations can model how the molecule interacts with other molecules, such as solvents or biological macromolecules. By simulating the compound in a box of water molecules, for instance, one could study its solvation properties and the formation of hydrogen bonds between the phenolic hydroxyl group and surrounding water.

Computational Mechanistic Pathway Elucidation of Key Reactions

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. For a reaction involving 4-(1,3-dithiolan-2-yl)phenol, such as its synthesis or a subsequent transformation, researchers would use methods like DFT to identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the activation energies (the energy barriers of the transition states), computational chemists can predict reaction rates and determine the most likely mechanistic pathway. This insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

In Silico Prediction of Spectroscopic Parameters to Aid Characterization

Computational methods can predict various spectroscopic properties of a molecule before it is even synthesized. For 4-(1,3-dithiolan-2-yl)phenol, these predictions would be instrumental in confirming its identity and structure.

NMR Spectroscopy: Calculations can predict the chemical shifts (¹H and ¹³C) for each atom, which can be compared directly with experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be calculated. These frequencies can be matched to the peaks in an experimental IR spectrum to identify functional groups, such as the O-H stretch of the phenol (B47542) and C-S stretches of the dithiolane ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.

These in silico predictions serve as a powerful complement to experimental characterization, helping to interpret complex spectra and confirm the synthesis of the target compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-(1,3-dithiolan-2-yl)phenol (B1585410), the parent compound of the specified structure, HRMS provides an exact mass that can confirm its molecular formula, C₉H₁₀OS₂. scbt.commatrix-fine-chemicals.comfishersci.ca This technique, often employing electrospray ionization (ESI), can distinguish between compounds with the same nominal mass but different elemental formulas.

In a typical ESI-HRMS experiment, the compound is ionized, commonly by protonation to form the [M+H]⁺ adduct. The instrument then measures the mass-to-charge ratio (m/z) to four or more decimal places. For instance, the calculated exact mass for the protonated molecule of a dithiolane derivative can be compared against the experimentally found value to build confidence in the proposed structure. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. The ionized molecule is subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The fragmentation pattern of the dithiolane ring and the substituted phenol (B47542) can reveal key structural motifs. For example, fragmentation of silylated phenol derivatives often involves the loss of specific radicals from the silyl (B83357) group, producing intense and diagnostic peaks in the mass spectrum. researchgate.net While specific fragmentation data for the title compound is not detailed in the provided literature, analysis of related structures shows that cleavage of the dithiolane ring and fragmentation around the phenolic core are expected pathways.

Table 1: Representative HRMS Data for a Dithiolane Derivative

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 286.0572 | 286.0576 |

This table contains representative data from dithiolane and phenol derivatives to illustrate the precision of HRMS measurements. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural characterization.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their relative numbers (through integration), and their neighboring environments (through spin-spin coupling). For the 4-(1,3-dithiolan-2-yl)phenol moiety, distinct signals would be expected for the phenolic hydroxyl proton (OH), the aromatic protons on the benzene (B151609) ring, the methine proton of the dithiolane ring (C-2), and the methylene (B1212753) protons of the dithiolan ring (C-4 and C-5). The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. docbrown.info Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed, resulting in a simpler spectrum where each unique carbon atom produces a single peak. researchgate.net For the 4-(1,3-dithiolan-2-yl)phenol structure, distinct signals are expected for the four different types of carbons in the aromatic ring, the carbon bearing the hydroxyl group, the methine carbon of the dithiolane, and the methylene carbons of the dithiolane. docbrown.info The chemical shifts are highly indicative of the electronic environment; for example, the carbon attached to the oxygen atom (C-OH) will be significantly downfield. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 4-(1,3-dithiolan-2-yl)phenol Moiety

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic OH | Variable, broad (e.g., 9.7) nih.gov | - |

| Aromatic CH (ortho to OH) | ~6.9 (d) nih.gov | ~116 |

| Aromatic CH (meta to OH) | ~7.7 (d) nih.gov | ~127 |

| Aromatic C-OH | - | ~158 nih.gov |

| Aromatic C-dithiolane | - | ~138 |

| Dithiolane CH | ~5.8 (s) | ~55 |

Note: These are predicted values based on data for analogous structures. nih.govnih.gov Actual values may vary depending on the solvent and specific derivative. The addition of an acetic acid group would introduce signals for its own protons and carbons and may slightly shift the phenolic values.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. nih.govbas.bg

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of the aromatic protons and the protons within the dithiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It is used to definitively assign which proton signal corresponds to which carbon signal. For example, it would link the dithiolane methine proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together different fragments of the molecule. For instance, it would show a correlation between the dithiolane methine proton and the aromatic carbon it is attached to, confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For the title compound, NOESY could provide information on the spatial arrangement of the dithiolane ring relative to the phenol ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups.

For a molecule containing the 4-(1,3-dithiolan-2-yl)phenol core, key vibrational bands would be expected:

O-H Stretch: A strong, broad absorption band around 3100-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group. nih.gov

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of sharp absorptions in the 1450-1620 cm⁻¹ region are indicative of the benzene ring. nih.gov

C-O Stretch: A distinct band for the phenolic C-O bond is expected around 1220-1230 cm⁻¹. nih.gov

C-S Stretch: The vibrations associated with the carbon-sulfur bonds of the dithiolane ring typically produce weak to medium bands in the 600-800 cm⁻¹ region.

C=O Stretch (from Acetic Acid moiety): If an acetic acid group is present as an ester or carboxylic acid, a very strong, sharp absorption would be observed in the 1700-1760 cm⁻¹ range.

Table 3: Key IR Absorption Bands for Functional Groups in the Target Structure

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol O-H | Stretch, H-bonded | 3100 - 3500 (broad) |

| Aromatic C=C | Stretch | 1450 - 1620 |

| Phenol C-O | Stretch | 1220 - 1230 |

| Acyl C=O (Ester/Acid) | Stretch | 1700 - 1760 (strong) |

This table is based on characteristic vibrational frequencies and data from related compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in the 4-(1,3-dithiolan-2-yl)phenol structure is the substituted benzene ring. Phenols typically exhibit two main absorption bands in the UV region arising from π → π* electronic transitions within the aromatic system. The dithiolane group and a potential acetic acid moiety act as auxochromes, which can modify the wavelength (λmax) and intensity (molar absorptivity, ε) of these absorptions. Analysis of the electronic spectra of related dye molecules shows that the interaction of different chromophores within a single molecule can lead to shifts or splitting of absorption bands. researchgate.net The specific λmax values would provide information about the extent of conjugation and the electronic effects of the substituents on the phenolic ring.

X-ray Crystallography for Solid-State Structure Elucidation

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would yield highly accurate data on:

Bond Lengths and Angles: Confirming the geometry of the dithiolane and phenol rings.

Conformation: Revealing the exact puckering of the five-membered dithiolane ring and its orientation relative to the planar phenol ring.

Stereochemistry: Unambiguously defining the spatial arrangement of all atoms.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, including hydrogen bonding involving the phenolic hydroxyl group and other potential interactions. This information is invaluable for understanding the compound's physical properties.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Advanced chromatographic techniques are indispensable for determining the purity of synthesized Acetic acid;4-(1,3-dithiolan-2-yl)phenol and for its isolation from reaction mixtures or impurities. The selection between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier method for the analysis and purification of This compound due to the compound's polarity, conferred by the carboxylic acid and phenolic hydroxyl groups, and its relatively low volatility. A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradants.

Method development for this compound would focus on a reversed-phase approach, which is ideal for separating moderately polar to nonpolar analytes. The stationary phase would typically be a nonpolar material, such as octadecyl-silica (C18), while the mobile phase would be a polar solvent mixture.

Key Developmental Considerations:

Column Selection: A C18 column is the most common starting point, offering excellent retention and resolution for a wide range of organic molecules. The choice of particle size (e.g., 5 µm for standard analysis, <2 µm for ultra-high performance) and column dimensions would depend on the desired efficiency and sample throughput.

Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol ) and acidified water is standard. The acid (e.g., formic acid or trifluoroacetic acid ) serves to suppress the ionization of the carboxylic acid and phenolic groups, leading to sharper, more symmetrical peaks and improved retention on the reversed-phase column.

Detection: The phenolic ring in the molecule provides a strong chromophore, making UV-Vis detection a suitable and sensitive choice. A full UV spectrum scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio during quantitative analysis.

Isolation: For preparative HPLC aimed at isolating the pure compound, the developed analytical method would be scaled up. This involves using a larger-diameter column packed with larger-particle stationary phase to accommodate higher sample loads.

The following table outlines a representative set of starting parameters for an HPLC method.

| Parameter | Specification |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by λmax scan (typically ~254 nm or ~280 nm for phenols) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of This compound by GC-MS is generally not feasible. The compound's high polarity and low volatility, stemming from the carboxylic acid and phenol functional groups, would lead to poor chromatographic performance, including broad peaks and strong adsorption to the GC column, if it elutes at all without thermal decomposition.

To overcome this, a crucial derivatization step is required to convert the polar functional groups into more volatile and thermally stable analogues. This process reduces polarity and allows the compound to be readily analyzed in the gas phase.

Derivatization Strategy:

Silylation: This is a common and effective technique for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The dual derivatization of both the phenolic and carboxylic acid moieties would yield a significantly more volatile compound suitable for GC analysis.

GC-MS Analysis:

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized compound from other components in the sample based on boiling point and polarity. The mass spectrometer then fragments the eluted molecules and records their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the identity of the compound. The mass shift resulting from the addition of silyl groups (e.g., an increase of 72 amu for each TMS group) can also help confirm the number of derivatized functional groups.

The table below provides a hypothetical set of parameters for a GC-MS method following derivatization.

| Parameter | Specification |

|---|---|

| Instrument | Gas Chromatograph-Mass Spectrometer |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Nonpolar capillary column (e.g., 5% Phenyl Polysilphenylene-siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-650 amu |

Applications of Acetic Acid;4 1,3 Dithiolan 2 Yl Phenol in Chemical Sciences and Technology

Role as a Versatile Synthetic Intermediate for Complex Molecules

The primary and most established application of the structural motif found in Acetic acid;4-(1,3-dithiolan-2-yl)phenol (B1585410) lies in its function as a versatile synthetic intermediate. The dithiolane group serves as a protected form of a carbonyl group, a common strategy in multi-step organic synthesis to prevent unwanted reactions at a reactive site while other parts of the molecule are being modified.

Specifically, the related compound 4-(1,3-dithiolan-2-yl)phenol is a known intermediate in the synthesis of 4-Hydroxybenzaldehyde (B117250). lookchem.com In this context, the dithiolane protects the aldehyde functionality. The phenolic hydroxyl group can undergo various reactions, and the protected aldehyde can be regenerated at a later stage under specific conditions, typically using reagents like mercuric chloride or N-chlorosuccinimide. This strategy is crucial for the synthesis of complex bioactive compounds where precise control over reactive functional groups is necessary. lookchem.com 4-Hydroxybenzaldehyde itself is a key starting material for a wide array of more complex molecules, including pharmaceuticals and natural products. lookchem.com

The acetic acid side chain on the phenolic oxygen of Acetic acid;4-(1,3-dithiolan-2-yl)phenol adds another layer of synthetic versatility. This carboxylic acid group can be converted into esters, amides, or other functional groups, or it can be used to link the molecule to other substrates. This dual functionality—a protected aldehyde and a modifiable carboxylic acid—makes it a valuable building block for creating intricate molecular architectures.

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Role in Synthesis | Potential Transformations |

| 1,3-Dithiolane (B1216140) | Protected Carbonyl (Aldehyde) | Deprotection to aldehyde, Oxidation to sulfoxide (B87167)/sulfone |

| Phenol (B47542) | Aromatic Core, Nucleophile | Etherification, Esterification, Electrophilic Aromatic Substitution |

| Acetic Acid | Linker, Carboxylic Acid | Esterification, Amidation, Reduction to alcohol |

Exploration in Materials Science (e.g., polymer precursors, optical materials, sensor components)

While specific research on this compound in materials science is not extensively documented, the properties of its constituent parts suggest significant potential in this field.

Polymer Precursors: Phenolic compounds are fundamental precursors for various polymers, such as phenolic resins (e.g., Bakelite). The presence of the phenolic ring in this compound makes it a candidate for incorporation into polymer backbones. The acetic acid group can participate in condensation polymerizations (e.g., with diols to form polyesters), and the dithiolane ring could introduce unique properties, such as increased refractive index or sites for post-polymerization modification. The sulfur atoms in the dithiolane can also influence the thermal and mechanical properties of the resulting polymer.

Optical Materials: Materials containing sulfur, particularly in the form of thioethers and dithioacetals, are known to exhibit high refractive indices. The incorporation of the dithiolane moiety from this compound into a polymer matrix could lead to the development of advanced optical materials for applications such as lenses, optical adhesives, and coatings. Furthermore, the phenolic component can contribute to the thermal stability and UV resistance of such materials.

Sensor Components: The combination of a phenol and a dithiolane group suggests potential for use in chemical sensors. Phenolic compounds are known to be electrochemically active and can be used in the development of electrochemical sensors. The dithiolane group, with its sulfur atoms, can exhibit affinity for heavy metal ions. A material incorporating this compound could therefore be designed to selectively bind and detect specific analytes through electrochemical or optical signal changes.

Application as a Chemical Probe or Mechanistic Tool in In Vitro Chemical Systems

The dithiolane ring is a key feature that makes this compound a potential candidate for use as a chemical probe, particularly in studying redox processes in biological and chemical systems. Dithiolanes can be sensitive to and participate in redox reactions. For instance, they can be oxidized to sulfoxides and sulfones or reduced to dithiols. This reactivity allows them to be used to probe the redox environment of a system.

The phenolic group can also act as a reporter moiety. Changes in its electronic environment, due to reactions at the dithiolane or acetic acid groups, could be monitored using spectroscopic techniques such as UV-Vis or fluorescence spectroscopy. This would allow for the real-time tracking of chemical reactions or binding events. The acetic acid group provides a handle for attaching this probe to other molecules of interest, such as proteins or surfaces, to study specific interactions or mechanisms.

Potential in Analytical Chemistry (e.g., derivatization agents, components of detection systems)

In analytical chemistry, particularly in chromatography, derivatization is often employed to improve the volatility, thermal stability, or detectability of analytes. Phenolic compounds are frequently derivatized prior to analysis by gas chromatography (GC) to make them more suitable for this technique.

This compound, or more specifically its activated forms (e.g., acid chloride or active ester), could serve as a derivatizing agent for alcohols and amines. The dithiolane-phenol part of the molecule would be tagged onto the analyte. The sulfur atoms in the dithiolane ring can enhance detection by sulfur-specific detectors in GC, while the aromatic ring can be useful for detection by UV or mass spectrometry (MS) in liquid chromatography (LC).

Conversely, the phenolic hydroxyl of the related 4-(1,3-dithiolan-2-yl)phenol or the carboxylic acid of this compound can be derivatized to facilitate the analysis of this compound itself. For instance, the carboxylic acid can be esterified to increase its volatility for GC-MS analysis.

Table 2: Potential Analytical Applications and Derivatization Strategies

| Application Area | Role of the Compound | Derivatization Reaction | Analytical Technique |

| Derivatization Agent | Tags analytes (alcohols, amines) | Esterification/Amidation with activated form | GC-SCD, LC-UV, LC-MS |

| Analyte | To be detected and quantified | Esterification of the carboxylic acid | GC-MS |

| Detection Systems | Component of a sensor | Immobilization on a transducer surface | Electrochemical or Optical Sensing |

Contributions to Supramolecular Chemistry as a Building Block

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. The molecular structure of this compound makes it an interesting building block for the construction of supramolecular assemblies.

The carboxylic acid group is a classic functional group for forming strong hydrogen bonds, often leading to the formation of dimers or extended networks. The phenolic ring can participate in π-π stacking interactions with other aromatic systems. The dithiolane ring, with its sulfur atoms, can act as a weak hydrogen bond acceptor and can also engage in interactions with soft metal ions.

The combination of these features in a single molecule allows for the design of complex, self-assembling systems. For example, it could be used to create liquid crystals, gels, or molecular capsules. The ability to form predictable, ordered structures through non-covalent interactions is a cornerstone of materials design and nanotechnology.

Challenges and Future Research Directions

Addressing Synthetic Challenges and Improving Atom Economy

The synthesis of 4-(1,3-dithiolan-2-yl)phenol (B1585410) and its derivatives, while achievable through established methods, presents opportunities for significant improvement, particularly concerning efficiency and sustainability.

Current Synthetic Routes: The most common synthesis involves the protection of the aldehyde group of 4-hydroxybenzaldehyde (B117250) using 1,2-ethanedithiol (B43112), typically with an acid catalyst. While effective, this method presents several challenges. These include the use of volatile and odorous thiols, the need for stoichiometric amounts of reagents, and purification steps to remove byproducts and unreacted starting materials.

Future Directions: Future research should focus on developing catalytic and more atom-economical synthetic pathways. numberanalytics.comjocpr.com This could involve:

Catalytic Approaches: Developing novel catalysts that can facilitate the dithiolation reaction under milder conditions and with higher efficiency could reduce waste and energy consumption. rsc.orgnih.gov Zeolite catalysts, for example, have been explored for the synthesis of phenol (B47542) derivatives and could offer a recyclable, solid-phase alternative to homogenous acid catalysts. google.com

Minimizing Protecting Groups: A key strategy to improve atom economy is to minimize or avoid the use of protecting groups altogether. numberanalytics.com Research into one-pot reactions where the dithiolane moiety is formed in situ followed by subsequent transformations of the phenolic hydroxyl group could streamline the synthesis and reduce waste.

Table 1: Comparison of Synthetic Strategies and Future Goals

| Strategy | Current Challenges | Future Research Goals | Key Benefit |

|---|---|---|---|

| Linear Synthesis (Thioacetalization) | Use of stoichiometric reagents, byproduct formation (H₂O), purification difficulties. | Development of recyclable, solid-acid catalysts; optimization of reaction conditions. | Simplicity, well-established method. |

| Convergent Synthesis | Requires separate synthesis of advanced intermediates. | Design of highly efficient coupling reactions (e.g., Suzuki-Miyaura coupling of a dithiolane-containing boronic acid). mdpi.com | Increased overall yield, modularity. |

| One-Pot Reactions | Complex reaction design, potential for competing side reactions. | Exploration of orthogonal reactivity to selectively functionalize different parts of the molecule in a single vessel. | Reduced steps, time, and solvent use. |

Exploring Uncharted Reactivity Profiles and Novel Transformations

The bifunctional nature of 4-(1,3-dithiolan-2-yl)phenol—possessing both a nucleophilic phenol and a relatively stable dithioacetal—opens the door to a wide range of chemical transformations. While the classical reactivity of these groups is well-understood, exploring their unique interplay and potential for novel reactions is a key area for future research.

Dynamic Covalent Chemistry: The 1,3-dithiolane (B1216140) ring is related to the 1,2-dithiolane (B1197483) moiety, which is known to participate in dynamic covalent chemistry through reversible ring-opening and disulfide exchange reactions. acs.orgresearchgate.net This property is the basis for creating self-healing hydrogels and adaptable materials. researchgate.net Future work could investigate if the 1,3-dithiolane in 4-(1,3-dithiolan-2-yl)phenol can be triggered to undergo similar reversible reactions, potentially leading to new dynamic polymers or responsive materials.

Photocatalysis: Phenols and their corresponding phenolate (B1203915) anions have recently emerged as potent photocatalysts or photo-active species. researchgate.net Upon excitation with light, phenolates can act as strong reducing agents, capable of initiating a variety of organic transformations. Research could explore the use of 4-(1,3-dithiolan-2-yl)phenol or its phenolate as a novel photocatalyst, where the dithiolane group might modulate its electronic properties or provide a secondary site for interaction.

Electropolymerization: Both phenol and sulfur-containing aromatic compounds can be polymerized electrochemically to form conductive or functional polymer films. Investigating the electropolymerization of 4-(1,3-dithiolan-2-yl)phenol could lead to the development of new materials with unique redox, optical, or sensory properties, combining the characteristics of polyphenol and polythiophene-like materials.

Novel Transformations: The development of methods for the direct functionalization of the dithiolane ring without cleaving it would be a significant advance. Furthermore, exploring the dithiolane group as a directing group for C-H activation on the phenol ring could unlock new synthetic pathways to complex substituted phenols.

Development of High-Throughput Synthesis and Screening Methodologies

To fully explore the potential of the 4-(1,3-dithiolan-2-yl)phenol scaffold, methods for its rapid derivatization and the screening of the resulting compound libraries are essential. nih.gov

High-Throughput Synthesis: Adapting the synthesis of 4-(1,3-dithiolan-2-yl)phenol derivatives to automated, parallel synthesis platforms would accelerate the creation of diverse chemical libraries. epfl.ch This could involve solid-phase synthesis, where the phenol is anchored to a resin, or flow chemistry techniques that allow for rapid reaction optimization and production. numberanalytics.com A strategy for producing large libraries of macrocycles from dithiol peptides has been developed, suggesting that high-throughput methods are applicable to sulfur-containing heterocycles. epfl.ch

High-Throughput Screening (HTS): Once libraries are generated, HTS can be employed to rapidly identify compounds with desired properties. nih.govmdpi.com Given that phenol and dithiolane derivatives have shown promise in various fields, screening could target:

Biological Activity: Assays for enzyme inhibition (e.g., tyrosinase nih.gov), antimicrobial effects, or anticancer activity could be miniaturized for HTS formats. nih.govresearchgate.net

Materials Properties: Screening for properties like refractive index, fluorescence, or self-assembly could identify new candidates for advanced optical or "smart" materials. rsc.org

Unveiling New Applications in Emerging Fields of Chemical Science

While derivatives of 4-(1,3-dithiolan-2-yl)phenol have found some applications, the full scope of their utility is still being uncovered. Future research is likely to reveal new uses in several emerging areas.